N1-(Pyrimidin-2-yl)butane-1,4-diamine
Description
N1-(Pyrimidin-2-yl)butane-1,4-diamine is a synthetic diamine derivative featuring a pyrimidine ring attached to the terminal nitrogen of a butane-1,4-diamine backbone. This structural motif combines the polyamine characteristics of butane-1,4-diamine (putrescine) with the heteroaromatic properties of pyrimidine, enabling diverse applications in medicinal chemistry and biochemistry. Pyrimidine moieties are known for their role in nucleic acid bases and kinase inhibitors, while the butane-1,4-diamine chain facilitates interactions with enzymes and receptors involved in cellular processes .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N'-pyrimidin-2-ylbutane-1,4-diamine |
InChI |
InChI=1S/C8H14N4/c9-4-1-2-5-10-8-11-6-3-7-12-8/h3,6-7H,1-2,4-5,9H2,(H,10,11,12) |
InChI Key |
GGFMEPYALXQUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Pyrimidin-2-yl)butane-1,4-diamine typically involves the reaction of pyrimidine derivatives with butane-1,4-diamine under controlled conditions. One common method involves the use of pyrimidine-2-carboxaldehyde and butane-1,4-diamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(Pyrimidin-2-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds.
Scientific Research Applications
N1-(Pyrimidin-2-yl)butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(Pyrimidin-2-yl)butane-1,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Substitutions
- N1-(5-Bromo-2-chloropyrimidin-4-yl)butane-1,4-diamine hydrochloride (93) Structure: Substituted pyrimidine with bromo and chloro groups at positions 5 and 2, respectively. Synthesis: Prepared via tert-butyl carbamate intermediates, yielding a hydrochloride salt with a molecular weight of ~445 g/mol .
- N1-(7-Chloroquinolin-4-yl)butane-1,4-diamine Structure: Quinoline ring replaces pyrimidine, with a chlorine atom at position 5. Application: Synthesized as a quorum sensing inhibitor, demonstrating the impact of aromatic system substitution (quinoline vs. pyrimidine) on biological activity .
Natural Polyamines
Butane-1,4-diamine (Putrescine)
- Structure : Unsubstituted butane-1,4-diamine.
- Biological Role : Precursor to spermidine and spermine; involved in cell proliferation. Exhibits 14.11 mU enzymatic activity with diamine oxidase (DAO), lower than histamine .
- Contrast : The pyrimidinyl group in N1-(Pyrimidin-2-yl)butane-1,4-diamine likely reduces DAO affinity due to steric hindrance or electronic effects.
- Spermidine (N1-(3-Aminopropyl)butane-1,4-diamine) Structure: Contains an additional 3-aminopropyl group. Function: Critical for DNA stabilization and autophagy. Synthesized by spermine synthase from putrescine and decarboxylated S-adenosylmethionine .
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C8H14N4 | 166.23 | Pyrimidin-2-yl |
| N1-(5-Bromo-2-chloropyrimidin-4-yl)butane-1,4-diamine | C8H12BrClN4 | 299.58 | Br (C5), Cl (C2) |
| Spermidine | C7H19N3 | 145.25 | 3-Aminopropyl |
| N1-(7-Chloroquinolin-4-yl)butane-1,4-diamine | C13H15ClN2 | 248.73 | 7-Chloro-quinoline |
Biological Activity
N1-(Pyrimidin-2-yl)butane-1,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity based on recent research findings, including case studies, mechanisms of action, and comparative analyses with other compounds.
Chemical Structure and Properties
This compound belongs to a class of pyrimidine derivatives that have been investigated for their pharmacological properties. The compound's structure can be represented as follows:
This structure features a pyrimidine ring attached to a butane chain with two amine groups, which is critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its analogues. For instance, a study focused on various pyrimidine analogues demonstrated significant inhibition of cancer cell proliferation in colorectal cancer (CRC) and non-small cell lung cancer (NSCLC) cell lines. The active compound exhibited robust cell cycle arrest and induced cellular senescence through persistent DNA damage .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of GTSE1 : The compound suppresses the transcription and expression of GTSE1, a protein implicated in cancer progression.
- Cellular Effects : It induces apoptosis and inhibits migration and invasion of cancer cells in vitro, demonstrating its potential as a chemotherapeutic agent with minimal side effects .
Comparative Activity with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 2.5 | Colorectal Cancer | GTSE1 inhibition, cell cycle arrest |
| Compound 6e | 1.97 | Broad-spectrum cancers | Dual inhibition of CSF1R/DAPK1 signaling pathways |
| Y18 | 0.5 | Non-small cell lung cancer | Induction of DNA damage and apoptosis |
Case Studies
Several case studies have reported on the effectiveness of this compound in preclinical settings:
- Colorectal Cancer Study : In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability (up to 70% inhibition at higher concentrations), suggesting its potential as a therapeutic agent against CRC .
- NSCLC Model : Another study indicated that the compound effectively reduced tumor growth in NSCLC models by promoting apoptosis and inhibiting cellular proliferation pathways .
Pharmacokinetics and Toxicity Profile
The pharmacokinetic properties of this compound have also been assessed:
- Half-life : Studies indicate a suitable half-life conducive for therapeutic use.
- Bioavailability : Oral bioavailability was noted at approximately 16.27%, which is favorable for drug development.
Additionally, toxicity assessments revealed limited inhibitory activity on CYP isoforms, suggesting a favorable safety profile compared to other chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
